

# Technical Guide: Chemical Structure & Synthesis of Azetidin-3-yl 4-Chloropicolinate

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## Compound of Interest

Compound Name: 3-Azetidinyl 4-chloro-2-pyridinecarboxylate

CAS No.: 1219979-63-1

Cat. No.: B1372911

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## Executive Summary

Azetidin-3-yl 4-chloropicolinate (CAS: 1219979-63-1) represents a high-value, bifunctional heterocyclic scaffold used primarily in the synthesis of advanced pharmaceutical intermediates and agrochemicals. Structurally, it combines a 4-chloropicolinic acid core—a privileged motif in auxinic herbicides and metallo-enzyme inhibitors—with an azetidine ring, a rigid,  $sp^3$ -rich congener of pyrrolidine that enhances metabolic stability and solubility in drug design.

This guide provides a comprehensive technical analysis of the molecule's physicochemical properties, a validated synthetic workflow, and a detailed map of its orthogonal reactivity profiles. It is designed for medicinal chemists and process engineers seeking to utilize this scaffold for library generation or lead optimization.

## Structural Analysis & Physicochemical Properties Nomenclature and Identification[1]

- IUPAC Name: Azetidin-3-yl 4-chloropyridine-2-carboxylate[1]

- CAS Number: 1219979-63-1[1][2]
- Molecular Formula: C<sub>9</sub>H<sub>9</sub>ClN<sub>2</sub>O<sub>2</sub>
- Molecular Weight: 212.63 g/mol

## Conformational & Electronic Features

The molecule exhibits two distinct electronic domains separated by an ester linkage:

- **The Electron-Deficient Pyridine Ring:** The 4-chloro substituent activates the pyridine ring toward Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar), particularly at the C4 position. The nitrogen atom at C1 and the electron-withdrawing carboxylate at C2 further decrease electron density, making the C4-Cl bond highly reactive.
- **The Strained Azetidine Ring:** The 4-membered azetidine ring introduces significant ring strain (~26 kcal/mol), which influences the basicity of the secondary amine. Unlike flexible chains, the azetidine ring locks the C3-substituent (the ester oxygen) into a specific vector, reducing entropic penalties upon binding to biological targets.

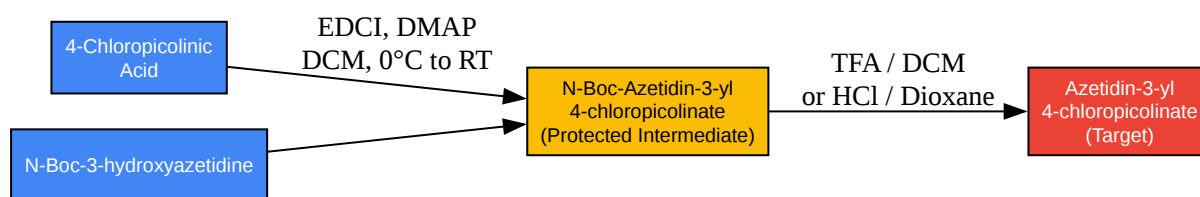
## Key Physicochemical Parameters (Predicted)

Parameter	Value	Significance
LogP	-0.8 - 1.2	Moderate lipophilicity; ideal for CNS penetration when functionalized.
TPSA	~55 Å <sup>2</sup>	Good membrane permeability profile (<140 Å <sup>2</sup> ).
pKa (Azetidine NH)	-9.5 - 10.5	Highly basic; exists as a cationic salt at physiological pH.
pKa (Pyridine N)	-2.0 - 3.0	Weakly basic due to electron-withdrawing 4-Cl and 2-COOR groups.
Rotatable Bonds	3	Low flexibility contributes to high ligand efficiency (LE).

## Synthetic Pathways & Experimental Protocols

The synthesis of azetidin-3-yl 4-chloropicolinate typically requires an orthogonal protection strategy to prevent self-polymerization of the azetidine amine. The most robust route involves the coupling of 4-chloropicolinic acid with N-Boc-3-hydroxyazetidine, followed by controlled deprotection.

## Retrosynthetic Analysis (Graphviz)



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Figure 1: Retrosynthetic strategy for azetidin-3-yl 4-chloropicolinate focusing on esterification and N-deprotection.

## Detailed Experimental Protocol

Objective: Synthesis of Azetidin-3-yl 4-chloropicolinate (TFA Salt).

### Step 1: Esterification (Coupling)[3]

- Reagents: 4-Chloropicolinic acid (1.0 eq), N-Boc-3-hydroxyazetidine (1.1 eq), EDCI (1.2 eq), DMAP (0.1 eq).
- Solvent: Anhydrous Dichloromethane (DCM).
- Procedure:
  - Dissolve 4-chloropicolinic acid (157 mg, 1.0 mmol) and N-Boc-3-hydroxyazetidine (190 mg, 1.1 mmol) in anhydrous DCM (5 mL) under nitrogen atmosphere.
  - Cool the reaction mixture to 0°C in an ice bath.
  - Add EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (230 mg, 1.2 mmol) followed by catalytic DMAP (12 mg, 0.1 mmol).
  - Allow the mixture to warm to room temperature and stir for 12–16 hours.
  - Workup: Dilute with DCM, wash with 1M HCl (to remove unreacted amine/DMAP), saturated NaHCO<sub>3</sub>, and brine. Dry over Na<sub>2</sub>SO<sub>4</sub> and concentrate in vacuo.
  - Purification: Flash column chromatography (Hexanes/EtOAc) to yield the N-Boc protected ester.

### Step 2: N-Boc Deprotection

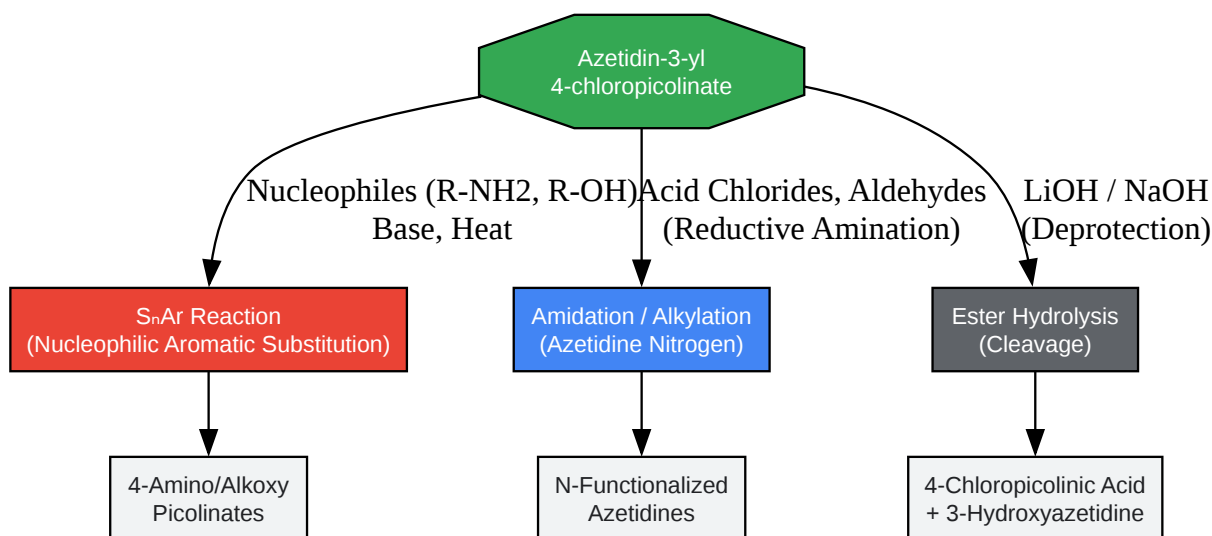
- Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
- Procedure:
  - Dissolve the N-Boc intermediate from Step 1 in DCM (2 mL).

- Add TFA (0.5 mL) dropwise at 0°C.
- Stir at room temperature for 2 hours (monitor by TLC/LCMS for disappearance of starting material).
- Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove excess TFA.
- Product: The residue is the trifluoroacetate salt of azetidin-3-yl 4-chloropicolinate. It can be used directly in subsequent steps or neutralized with basic resin if the free base is required (Note: Free base may be unstable; store as salt).

## Reactivity Profile & Applications

The utility of this scaffold lies in its orthogonal reactivity. The molecule possesses two distinct "handles" for diversification, allowing it to serve as a core for library synthesis.

### Orthogonal Reactivity Map (Graphviz)



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Figure 2: Reactivity profile showing the three primary modification sites: C4-Chlorine (S<sub>N</sub>Ar), Azetidine Nitrogen (N-capping), and the Ester Linker.

## Mechanistic Insights[1]

- $S_NAr$  at C4 (Pyridine):
  - The 4-position of the picolinate core is highly electrophilic. Reaction with primary or secondary amines (in the presence of base like DIPEA or  $K_2CO_3$ ) displaces the chloride to form 4-aminopicolinates. This is a key pathway for synthesizing herbicides (e.g., Florpyrauxifen analogs) and kinase inhibitors.
  - Conditions: Polar aprotic solvents (DMF, DMSO) at elevated temperatures (60–100°C).
- N-Functionalization (Azetidine):
  - The secondary amine of the azetidine ring is a potent nucleophile. It readily undergoes:
    - Amidation: With acid chlorides or carboxylic acids (coupling reagents).
    - Reductive Amination: With aldehydes/ketones and  $NaBH(OAc)_3$ .
    - Urea Formation: With isocyanates.
  - Strategic Note: This allows the attachment of "tail" groups to modulate solubility and target affinity.
- Ester Stability:
  - The ester bond is relatively stable under acidic conditions (used during N-Boc deprotection) but labile under basic aqueous conditions. Care must be taken during  $S_NAr$  reactions (which use base) to avoid unintended hydrolysis of the ester. Using non-nucleophilic bases (e.g.,  $CS_2CO_3$ ) and anhydrous conditions mitigates this risk.

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## Sources

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